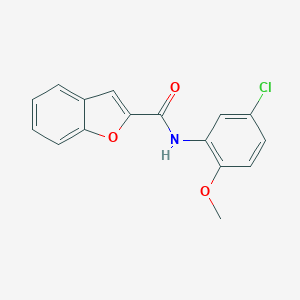

![molecular formula C20H18N2O3 B278563 N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)

N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive effects. It belongs to the family of indazole-3-carboxamide derivatives, which are structurally similar to the naturally occurring cannabinoids found in the cannabis plant. MMB-FUBINACA has been found in various herbal smoking blends and has been associated with several cases of severe intoxication and even fatalities.

Mécanisme D'action

The mechanism of action of MMB-FUBINACA is similar to that of other synthetic cannabinoids. It binds to the CB1 receptor in the brain, which leads to the activation of the reward pathway and the release of dopamine. This results in the characteristic euphoric and psychoactive effects of cannabinoids. MMB-FUBINACA has been shown to have a higher binding affinity for the CB1 receptor compared to other synthetic cannabinoids, which may explain its potent effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of MMB-FUBINACA are similar to those of other synthetic cannabinoids. It has been shown to cause tachycardia, hypertension, and respiratory depression, which can be life-threatening in high doses. Other effects include anxiety, paranoia, hallucinations, and psychosis. Long-term use of synthetic cannabinoids has been associated with various health problems, such as kidney damage, liver damage, and cardiovascular disease.

Avantages Et Limitations Des Expériences En Laboratoire

MMB-FUBINACA has several advantages for use in lab experiments. It is highly potent, which allows for precise dosing and accurate measurements. It is also relatively stable, which makes it easier to store and transport. However, the use of MMB-FUBINACA in lab experiments is limited by its potential health risks and the ethical concerns associated with its use.

Orientations Futures

There are several future directions for the study of MMB-FUBINACA. One area of research is the development of safer and more effective synthetic cannabinoids for therapeutic use. Another area of research is the development of new analytical methods for the detection and quantification of synthetic cannabinoids in biological samples. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on human health and to develop effective strategies for harm reduction.

Méthodes De Synthèse

The synthesis of MMB-FUBINACA is a multi-step process that involves the reaction of various chemical reagents. The starting material for the synthesis is 4-methylaminorex, which is converted to 2-methyl-4-nitrophenylacetone through a series of chemical reactions. The nitro group is then reduced to an amine group, which is subsequently coupled with 3-methylbenzoyl chloride to form the desired product. The final step involves the reaction of MMB-FUBINACA with furfural to form the furamide derivative.

Applications De Recherche Scientifique

MMB-FUBINACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to bind to the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabinoids. Studies have also investigated the potential therapeutic uses of MMB-FUBINACA, such as its anti-inflammatory and analgesic properties. However, due to its potent psychoactive effects, the use of MMB-FUBINACA in clinical settings is not recommended.

Propriétés

Formule moléculaire |

C20H18N2O3 |

|---|---|

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

N-[2-methyl-4-[(3-methylbenzoyl)amino]phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C20H18N2O3/c1-13-5-3-6-15(11-13)19(23)21-16-8-9-17(14(2)12-16)22-20(24)18-7-4-10-25-18/h3-12H,1-2H3,(H,21,23)(H,22,24) |

Clé InChI |

ZUEKSVBYYKJPJU-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C |

SMILES canonique |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)

![3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278484.png)

![N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278485.png)

![N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278486.png)

![N-[3-(isobutyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B278489.png)

![N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278493.png)

![2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B278494.png)

![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278498.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)

![N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278501.png)

![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)

![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)

![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)